molecular formula C29H22N4O5S B12696795 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid CAS No. 79817-64-4

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid

Cat. No.: B12696795
CAS No.: 79817-64-4
M. Wt: 538.6 g/mol
InChI Key: RXFVYZCAIOHZGP-UHFFFAOYSA-N
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Description

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid is a complex organic compound known for its vibrant color properties and potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its azo group, which is responsible for its distinctive color, and its sulfonyl and hydroxyl groups, which contribute to its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid typically involves the diazotization of 2-(phenylamino)-1-naphthylamine followed by coupling with 4-hydroxy-3-sulfonamidobenzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aromatic amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo and sulfonyl groups. The azo group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to antibacterial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid
  • 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid derivatives

Uniqueness

The unique combination of the azo, sulfonyl, and hydroxyl groups in 2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulfonyl]amino]benzoic acid provides it with distinctive chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

79817-64-4

Molecular Formula

C29H22N4O5S

Molecular Weight

538.6 g/mol

IUPAC Name

2-[[3-[(2-anilinonaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylamino]benzoic acid

InChI

InChI=1S/C29H22N4O5S/c34-27-17-15-21(39(37,38)33-24-13-7-6-12-23(24)29(35)36)18-26(27)31-32-28-22-11-5-4-8-19(22)14-16-25(28)30-20-9-2-1-3-10-20/h1-18,30,33-34H,(H,35,36)

InChI Key

RXFVYZCAIOHZGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC(=C4)S(=O)(=O)NC5=CC=CC=C5C(=O)O)O

Origin of Product

United States

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